Product packaging for 1-Phenyl-2-azaspiro[3.6]decane(Cat. No.:CAS No. 1876072-21-7)

1-Phenyl-2-azaspiro[3.6]decane

Cat. No.: B2434781
CAS No.: 1876072-21-7
M. Wt: 215.34
InChI Key: YNDSWWXTBFXWGJ-UHFFFAOYSA-N
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Description

The Critical Function of Rigid Molecular Scaffolds in Structure-Based Design

The rigidity or limited conformational flexibility of spirocycles, especially those with smaller ring sizes, is a key asset in structure-based drug design. tandfonline.comchembridge.com This rigidity allows for the precise positioning of functional groups within a biological target's binding site, which can lead to more potent and selective interactions. tandfonline.comrsc.org The "lock and key" model of enzyme-substrate interaction, while a simplification, highlights the importance of shape complementarity, and rigid scaffolds help to enforce this. uzh.ch By reducing the entropic penalty upon binding, rigid molecules can exhibit higher binding affinities. drugdesign.org Furthermore, the defined conformations of these scaffolds make them excellent subjects for computational modeling and prediction of binding modes. nih.gov

Recent advancements have even seen the development of rigid molecular scaffolds to aid in the structural determination of small proteins by cryo-electron microscopy (cryo-EM), a technique previously limited to larger macromolecules. pnas.org This underscores the broad utility of rigid structures in modern chemical biology.

The Architectural Versatility of Azaspirocycles

Azaspirocycles, which incorporate at least one nitrogen atom within the spirocyclic framework, are a particularly important subclass. researchgate.netnamiki-s.co.jp The presence of the nitrogen atom introduces opportunities for hydrogen bonding and can influence the molecule's polarity and basicity. tandfonline.com This makes them attractive for targeting a wide range of biological molecules, including proteins and nucleic acids. nih.govresearchgate.net The architectural diversity of azaspirocycles allows for the creation of vast libraries of compounds with unique three-dimensional shapes. researchgate.net This diversity is crucial for screening against various biological targets to identify new lead compounds in drug discovery. tandfonline.com

Studies have shown that incorporating azaspirocyclic motifs can lead to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to their non-spirocyclic or carbocyclic analogs. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N B2434781 1-Phenyl-2-azaspiro[3.6]decane CAS No. 1876072-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-azaspiro[3.6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-7-11-15(10-6-1)12-16-14(15)13-8-4-3-5-9-13/h3-5,8-9,14,16H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDSWWXTBFXWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

A Closer Look at 1 Phenyl 2 Azaspiro 3.6 Decane

Foundational Approaches to Azaspiro[3.6]decane Scaffold Construction

The construction of the azaspiro[3.6]decane skeleton relies on fundamental strategies that assemble the dual-ring system. These methods include cycloaddition reactions to form the rings in a concerted or stepwise fashion, intramolecular cyclizations to close a pre-assembled chain, and the sequential assembly from key chemical building blocks.

Cycloaddition Reactions in Spirocyclic Formation

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic and polycyclic systems. nih.govacademie-sciences.fr The Diels-Alder reaction, a [4π + 2π] cycloaddition, and [2+2] cycloadditions are particularly relevant for forming the constituent rings of spirocyclic structures. nih.govcem.com For instance, [2+2] cycloadditions using ketene (B1206846) acetals and various imines have been employed to form azetidine rings, which are core components of the azaspiro[3.6]decane system. researchgate.net

Another significant strategy is the 1,3-dipolar cycloaddition, which can be used to generate five-membered heterocyclic rings. uri.edu A highly diastereoselective synthesis of spiro-pyrrolidine derivatives has been achieved through this pathway, showcasing its utility in building spiro-fused systems. nih.gov Furthermore, the aza-Piancatelli rearrangement, catalyzed by Lewis acids like dysprosium(III) triflate, offers a direct and highly diastereoselective route to azaspirocycles. nih.gov This rearrangement transforms 2-furylcarbinols into cyclopentenone derivatives, which can be trapped by nitrogen nucleophiles to form the aza-spirocyclic core.

Intramolecular Cyclization Pathways for Ring Closure

Intramolecular cyclization represents a cornerstone strategy for forming spirocyclic systems, where a linear precursor containing all the necessary atoms is induced to form one or more rings. A variety of methods have been developed to achieve this transformation. For example, photoinduced, reductive decarboxylative radical cyclizations provide a versatile strategy for building 1-azaspirocyclic scaffolds. unistra.fr

Palladium-catalyzed intramolecular N-arylation has been successfully used to transform sulfinamide derivatives into dibenzoazaspiro compounds, demonstrating a powerful method for C-N bond formation in the final ring-closing step. nih.gov Similarly, metal-catalyzed oxidative cyclization of amides derived from 4-aminophenol (B1666318) serves as a key step in synthesizing 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a related spirocyclic system. nih.gov The intramolecular cyclization of phenolic α-diazoketones, catalyzed by copper(I) halides, has also been shown to produce spiro[4.5]deca-6,9-diene-2,8-diones in high yields, establishing the spiro carbon framework efficiently. rsc.org

Sequential Assembly Utilizing Key Building Blocks

The construction of complex spirocycles often proceeds through a linear, stepwise sequence where key building blocks are assembled before the final ring-closing event. A general approach involves the dialkylation of an activated carbon center with a dihalide to form the spirocyclic core. wikipedia.org More sophisticated multi-step sequences provide greater control over the final structure.

One such stereocontrolled synthesis involves several key steps: the initial formation of hydroxy Weinreb amides from lactones, their subsequent reaction with organometallic reagents to produce hydroxy ketones, and a chemoselective formation of N-tert-butanesulfinyl aldimines. mdpi.com The sequence culminates in a decarboxylative Mannich reaction, followed by an organocatalyzed intramolecular Mannich cyclization to yield the final homotropanone products, which are structurally related to azaspirocycles. mdpi.com Another example is a stereoselective synthesis of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decanes, where a palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol is a pivotal step in forming the spirocyclic ring. researchgate.net

Table 1: Overview of Foundational Synthetic Strategies

Strategy Key Reaction Type Target Scaffold/Related System Catalyst/Reagent Example Reference(s)
Cycloaddition Aza-Piancatelli Rearrangement Azaspirocycles Dysprosium(III) triflate nih.gov
Cycloaddition [2+2] Cycloaddition Azetidines High Pressure researchgate.net
Intramolecular Cyclization Radical Cyclization 1-Azaspirocyclic Systems Eosin Y (photocatalyst) unistra.fr
Intramolecular Cyclization N-Arylation Dibenzoazaspiro compounds Palladium catalyst nih.gov
Sequential Assembly Mannich Cyclization 1-Substituted Homotropanones L-proline mdpi.com
Sequential Assembly Cyclocarbonylation 1-Oxa-7-azaspiro[4.5]decanes Palladium(0) researchgate.net

Advanced and Stereoselective Synthesis of Azaspiro[3.6]decane Systems

As the complexity of target molecules increases, so does the need for advanced synthetic methods that can control the three-dimensional arrangement of atoms. Stereoselective synthesis, which selectively produces one stereoisomer over others, is crucial in medicinal chemistry. This section covers diastereoselective and enantioselective approaches and the pivotal role of transition-metal catalysis in forming complex azaspirocycles.

Diastereoselective and Enantioselective Approaches

Controlling stereochemistry is a central challenge in synthesizing complex molecules. Diastereoselective and enantioselective methods are employed to create specific isomers of azaspiro[3.6]decane derivatives. A powerful strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. The N-tert-butanesulfinyl group is a widely used chiral auxiliary. For example, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol, setting the stereochemistry for the subsequent palladium-catalyzed intramolecular cyclization to form dibenzoazaspiro compounds. nih.gov This methodology has also been applied to the stereocontrolled synthesis of 1-substituted homotropanones. mdpi.com

Catalyst-controlled reactions also offer excellent stereoselectivity. A dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement provides a direct and highly diastereoselective synthesis of azaspirocycles. nih.gov Similarly, a highly diastereoselective synthesis of dispiro[1,4-dithiane]bisoxindoles has been achieved through a rhodium(II)-catalyzed reaction cascade involving sulfonium (B1226848) ylides followed by a Stevens rearrangement. researchgate.net Furthermore, intermolecular [3+2] cycloaddition reactions have been developed to produce pyrrolidine-fused spiro-dihydrophosphacoumarins in a highly regio- and diastereoselective manner. nih.gov In some cases, the key cyclization step can even proceed in a diastereoconvergent manner, where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. unistra.fr

Transition-Metal Catalysis in Complex Azaspirocycle Formation

Transition-metal catalysis is an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures that would be difficult to achieve otherwise. acs.orgmdpi.com A wide range of transition metals have been utilized to construct azaspirocyclic systems.

Palladium: Palladium catalysts are versatile and have been used in several key transformations. A Pd(0)-mediated cyclocarbonylation of γ-iodoallylic alcohols is a key step in forming the 1-oxa-7-azaspiro[4.5]decane ring. researchgate.net Additionally, palladium-catalyzed intramolecular N-arylation is used as a final ring-closing step in the synthesis of dibenzoazaspiro compounds. nih.gov

Rhodium: Rhodium catalysts are often employed in cycloaddition reactions and reactions involving carbene intermediates. Rhodium(II) acetate (B1210297) has been used to catalyze the formation of dispiro compounds via a Stevens rearrangement. researchgate.net Furthermore, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide provide an efficient route to bicyclic cyclooctenones, which contain the eight-membered ring skeleton present in some complex spirocyclic natural products. pku.edu.cn

Gold: Gold catalysts have emerged as powerful tools for activating alkynes. A gold-catalyzed cascade reaction involving a diazo-yne cyclization followed by an intermolecular [4+2]-cycloaddition has been developed for the synthesis of a variety of polycarbocyclic frameworks. nih.gov

Copper: Copper catalysis is also prevalent. For instance, copper(I) halide-catalyzed decomposition of phenolic α-diazoketones leads to spiro[4.5]decanes. rsc.org Copper is also used in the regioselective monoborylation of spirocyclobutenes, providing a handle for further functionalization. nih.gov

Lanthanides: Lewis acidic lanthanide salts, such as dysprosium(III) triflate, have proven effective in catalyzing rearrangements like the aza-Piancatelli rearrangement to form azaspirocycles directly. nih.gov

An exploration of contemporary synthetic strategies reveals a diverse toolkit for the construction of complex molecular architectures like this compound and its derivatives. Advances in synthetic methodologies, including rearrangement reactions and modern techniques such as microwave-assisted synthesis, photocatalysis, and multicomponent reactions, have provided chemists with powerful methods for assembling these unique spirocyclic frameworks. This article delves into specific synthetic approaches for creating the azaspiro[3.6]decane core, highlighting the ingenuity and precision of modern organic synthesis.

Structural Characterization and Conformational Analysis of 1 Phenyl 2 Azaspiro 3.6 Decane and Analogous Systems

Spectroscopic Techniques for Structural Elucidation

The precise architecture of 1-Phenyl-2-azaspiro[3.6]decane is established using a combination of spectroscopic methods. Each technique provides unique information, contributing to a comprehensive understanding of the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemical relationships can be unambiguously established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the azetidine (B1206935) ring, and the cycloheptane (B1346806) ring. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the carbon adjacent to the nitrogen in the azetidine ring would also be shifted downfield due to the electronegativity of the nitrogen atom. The cycloheptane ring protons would produce a complex set of signals in the aliphatic region (δ 1.0-2.5 ppm).

¹³C NMR spectroscopy provides complementary information by showing a single peak for each unique carbon atom. The spectrum would clearly distinguish the aromatic carbons, the quaternary spirocarbon, and the individual carbons of the azetidine and cycloheptane rings. Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H 7.0 - 7.5 125 - 130
Phenyl C (ipso) - 140 - 145
CH-Ph (Azetidine) 3.5 - 4.5 60 - 70
CH₂ (Azetidine) 2.5 - 3.5 40 - 50
Spiro C - 50 - 60
CH₂ (Cycloheptane) 1.0 - 2.5 25 - 40

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₅H₂₁N.

The monoisotopic mass of this compound is 215.1674 Da. uni.lu In an MS experiment, the molecule would be ionized, most commonly forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 216.1747. uni.lu Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provide clues about the molecule's structure. Expected fragmentation pathways for this compound would include cleavage of the azetidine ring, loss of the phenyl group, and fragmentation of the cycloheptane ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Formula Predicted m/z
[M]⁺ C₁₅H₂₁N⁺ 215.1669
[M+H]⁺ C₁₅H₂₂N⁺ 216.1747
[M+Na]⁺ C₁₅H₂₁NNa⁺ 238.1566
[M+K]⁺ C₁₅H₂₁NK⁺ 254.1306

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹, characteristic of the secondary amine in the azetidine ring.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹.

C=C Stretch: Absorption bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic phenyl ring.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

The presence and position of these bands provide rapid confirmation of the key functional groups within the molecule.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional Group Bond Type Expected Frequency Range (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Alkane Groups C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1450 - 1600

Investigation of Conformational Preferences and Molecular Rigidity

Spirocyclic compounds are noted for their unique three-dimensional structures and conformational rigidity. researchgate.net The study of these aspects in this compound is crucial for understanding its chemical behavior.

Influence of Spirocenter on Overall Molecular Geometry and Dynamics

This rigidity limits the conformational freedom of the molecule compared to its non-spirocyclic counterparts. While the seven-membered cycloheptane ring possesses some degree of flexibility and can adopt various chair and boat-like conformations, the attachment to the rigid four-membered azetidine ring via the spirocenter significantly constrains these possibilities. The dynamics of the molecule are therefore dominated by the interplay between the inherent flexibility of the larger ring and the steric constraints imposed by the spirocyclic fusion.

Analysis of Intramolecular Interactions Governing Conformational Landscapes

The specific conformational preferences of this compound are governed by a balance of several intramolecular interactions. mdpi.com The study of these forces helps to predict the most stable, low-energy arrangement of the atoms in space. chemistrysteps.comlibretexts.org

Key interactions include:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Within the cycloheptane ring, the molecule will seek a conformation (such as a twisted chair) that minimizes these repulsive interactions. chemistrysteps.com

Steric Interactions: The bulky phenyl group attached to the azetidine ring can sterically interact with the protons of the cycloheptane ring. The molecule will preferentially adopt a conformation that minimizes this steric hindrance, likely orienting the phenyl group away from the larger ring.

Computational modeling and theoretical calculations are often employed to map the potential energy surface of such molecules, identifying the most stable conformers and the energy barriers between them. These studies complement experimental data to provide a complete picture of the molecule's conformational landscape.

Theoretical and Computational Studies of Azaspiro[3.6]decane Structures

Such studies are crucial for understanding the three-dimensional structure, stability, and dynamic behavior of molecules. They provide insights into the preferred spatial arrangements of atoms (conformers) and the energy barriers between them, which are fundamental to a molecule's physical, chemical, and biological properties.

Quantum Chemical Calculations for Conformational Energy Minimization

Quantum chemical calculations are a powerful tool for determining the relative energies of different molecular conformations. By solving approximations of the Schrödinger equation, these methods can predict the most stable conformer (the global energy minimum) and the energies of other, higher-energy conformers. This information helps to construct a potential energy surface and understand the likelihood of the molecule adopting various shapes.

For a molecule like this compound, key conformational questions would involve the puckering of the cycloheptane ring, the orientation of the phenyl group relative to the azetidine ring, and the planarity of the nitrogen atom in the azetidine ring. However, at present, no specific data from quantum chemical calculations, such as tables of relative energies for different conformers of this compound, have been published.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a complementary approach to understanding molecular flexibility by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the accessible conformational space and identify the most populated conformational states. This method is particularly valuable for larger, more flexible molecules where numerous conformations are possible.

An MD simulation of this compound would provide insights into the dynamic interplay between the rigid azetidine ring and the flexible cycloheptane ring, as well as the rotational freedom of the phenyl substituent. This would reveal how the molecule behaves in a solution or other environments. As with quantum chemical calculations, there are currently no published studies detailing the results of molecular dynamics simulations specifically for this compound.

In the absence of direct computational studies on this compound, researchers would typically draw analogies from theoretical work on structurally related systems, such as other spirocyclic compounds containing azetidine or cycloheptane rings. However, without specific data, any such analysis remains speculative. The inherent strain of the four-membered azetidine ring coupled with the flexibility of the seven-membered cycloheptane ring presents a unique and complex conformational landscape that warrants future computational investigation.

Chemical Transformations and Derivatization Strategies of Azaspiro 3.6 Decane Scaffolds

Functionalization of the Azaspiro[3.6]decane Core

The ability to selectively introduce a variety of chemical substituents and modify the constituent rings of the azaspiro[3.6]decane framework is crucial for the development of novel compounds with tailored properties.

Introduction of Diverse Chemical Substituents onto the Spirocyclic System

The introduction of functional groups onto the carbocyclic ring of the azaspiro[3.6]decane system can significantly alter its physicochemical properties. While direct C-H functionalization of the cycloheptane (B1346806) ring is challenging, classical synthetic approaches can be employed. These methods often involve the use of starting materials already bearing the desired functionality prior to the formation of the spirocyclic core.

Alternatively, modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can be envisioned for the introduction of aryl, alkyl, and other functional groups, provided a suitable handle (e.g., a halide or triflate) is present on the cycloheptane ring. The specific positions amenable to functionalization would be dictated by the synthetic route used to construct the azaspiro[3.6]decane core.

Modifications of the Constituent Rings within the Azaspiro Framework

The introduction of heteroatoms into the carbocyclic ring is another key modification strategy. For example, the synthesis of oxa- and thia-azaspiro[3.6]decane analogs can be achieved by employing oxygen- or sulfur-containing cycloalkanone precursors in the spirocyclization step.

Synthetic Strategies for 1-Phenyl-2-azaspiro[3.6]decane Derivatives

The this compound scaffold offers multiple points for derivatization, including the phenyl moiety and the nitrogen atom of the azetidine (B1206935) ring.

Chemical Modifications of the Phenyl Moiety

The phenyl group of this compound is amenable to a wide range of electrophilic aromatic substitution reactions. These modifications allow for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

ReactionReagentsPotential Substituents
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃-Br, -Cl
Friedel-Crafts AcylationRCOCl, AlCl₃-COR
Friedel-Crafts AlkylationRCl, AlCl₃-R
SulfonationSO₃, H₂SO₄-SO₃H

The directing effects of the existing substituent (the azaspiro[3.6]decane core) will influence the position of the incoming electrophile, typically favoring substitution at the ortho and para positions. Subsequent modifications of the introduced functional groups, such as reduction of a nitro group to an amine, can provide further opportunities for diversification.

Derivatization at the Nitrogen Atom and Other Heteroatoms

The secondary amine within the azetidine ring of this compound is a key handle for derivatization. N-alkylation, N-acylation, and N-sulfonylation are common transformations that can be readily achieved to introduce a wide array of functional groups.

Table 2: Derivatization Reactions at the Nitrogen Atom

ReactionReagentsResulting Functional Group
N-AlkylationAlkyl halide, BaseTertiary amine
N-AcylationAcyl chloride or Anhydride, BaseAmide
N-SulfonylationSulfonyl chloride, BaseSulfonamide
Reductive AminationAldehyde or Ketone, Reducing agentN-Substituted amine

These modifications can significantly impact the compound's polarity, basicity, and ability to participate in hydrogen bonding, which are critical determinants of its biological activity.

Exploration of Related Azaspiro[X.Y]decane Motifs and Heteroatom Variations

The exploration of different ring sizes and the incorporation of additional heteroatoms within the spirocyclic framework are important strategies for expanding the chemical space of azaspiro compounds. The synthesis of related azaspiro[X.Y]decanes, such as azaspiro[4.5]decanes and azaspiro[5.5]decanes, has been more widely reported. nih.govresearchgate.netacs.org These syntheses often rely on cycloaddition reactions, ring-closing metathesis, or intramolecular cyclization strategies.

For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported, highlighting the feasibility of incorporating heteroatoms into the larger ring. nih.gov Similarly, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been achieved from commercially available reagents. researchgate.net The general principles from these syntheses can be adapted to target novel azaspiro[3.6]decane analogs with diverse heteroatom arrangements.

Enzymatic approaches are also emerging as powerful tools for the stereodivergent synthesis of azaspiro[2.y]alkanes, offering high levels of enantio- and diastereoselectivity. chemrxiv.orgchemrxiv.org While not directly applied to azaspiro[3.6]decanes, these biocatalytic methods hold promise for the future development of asymmetric syntheses of these complex scaffolds.

The systematic exploration of these various derivatization strategies and the synthesis of related analogs will undoubtedly lead to the discovery of novel this compound derivatives with unique and valuable properties.

Synthesis and Investigation of Thia-azaspiro[4.5]decane Systems

The synthesis of 1-thia-4-azaspiro[4.5]decane systems has been accomplished through a one-pot, three-component reaction. mdpi.com This method involves the condensation of a ketone (such as cyclohexanone (B45756) or 4-methylcyclohexanone), an aromatic amine (like 4-bromoaniline (B143363) or 4-fluoroaniline), and mercaptoacetic acid in refluxing dry benzene. mdpi.com This efficient approach yields substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds. mdpi.com

Further derivatization of these thia-azaspiro[4.5]decane scaffolds has led to the creation of novel compounds with potential biological applications. nih.govnih.govresearchgate.net For instance, these scaffolds have been used to synthesize derived thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) compounds. nih.govnih.govresearchgate.net The synthesis pathway can involve reacting the initial thia-azaspiro[4.5]decan-3-one with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of glacial acetic acid to produce thione derivatives. nih.gov

Additionally, thioglycoside derivatives have been synthesized through glycosylation reactions, where the thia-azaspiro[4.5]decane derivatives are treated with acetylated glycosyl bromides. nih.govnih.govresearchgate.net Research has shown that a number of these synthesized compounds exhibit moderate to high inhibition activities when tested against various cancer cell lines, including human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cells. nih.govnih.gov

Table 1: Synthesis and Activity of Thia-azaspiro[4.5]decane Derivatives

Compound Type Synthesis Method Key Reagents Investigated Activity Reference
1-Thia-4-azaspiro[4.5]decan-3-one One-pot three-component condensation Ketone, Aromatic amine, Mercaptoacetic acid Anticancer mdpi.comnih.gov
Thiazolopyrimidine derivatives Cyclization from core scaffold - Anticancer nih.govnih.gov
1,3,4-Thiadiazole derivatives Reaction with 2-amino-1,3,4-thiadiazole-5-thiol Acetic acid Anticancer nih.gov
Thioglycosides Glycosylation of thione derivatives Acetylated glycosyl bromides Anticancer nih.govnih.govresearchgate.net

Structural Analogs Incorporating Other Heteroatoms (e.g., Oxygen)

The versatile azaspiro[4.5]decane scaffold has been modified to include oxygen, leading to the synthesis of various oxa-azaspiro[4.5]decane derivatives with significant biological interest. A key example is the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which was designed by incorporating the tetrahydrofuran (B95107) ring of muscarone (B76360) into the azaspiro[4.5]decane skeleton. nih.gov This class of compounds has been assessed as M1 muscarinic agonists for potential use in treating dementia. nih.gov Systematic modifications of this parent compound, including the creation of 2-ethyl, 3-methylene, and 3-oxime analogues, have resulted in derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov

In another area of research, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed, synthesized, and evaluated as selective ligands for sigma-1 (σ1) receptors. nih.gov These compounds demonstrated nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.gov One promising compound from this series was radiolabeled with Fluorine-18, and biodistribution studies in mice showed high initial brain uptake, suggesting potential for development as brain imaging agents. nih.gov

The synthesis of spiro systems containing both oxygen and sulfur has also been explored. For example, derivatives of the 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system were synthesized by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net Furthermore, dioxaspiro[4.5]decane-dione compounds have been synthesized through the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with various benzaldehydes. mdpi.com

Table 2: Oxygen-Containing Azaspiro[4.5]decane Analogs and Their Applications

Scaffold Derivative Type Target/Application Key Findings Reference
1-Oxa-8-azaspiro[4.5]decane 3-one, 3-methylene, 3-oxime M1 Muscarinic Agonists Preferential M1 affinity, potent antiamnesic activity. nih.gov
1-Oxa-8-azaspiro[4.5]decane Various substituted Sigma-1 Receptor Ligands Nanomolar affinity for σ1 receptors, potential for PET imaging. nih.gov
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide Synthetic intermediate New spirooxazolidine system. researchgate.net
6,10-Dioxaspiro[4.5]decane 7,9-dione Crystal structure analysis Synthesis via malonic acid and cyclopentanone. mdpi.com

Azaspiro[4.5]decane-1,3-dione Derivatives and Their Chemical Modifications

The chemical space of azaspiro[4.5]decane has been expanded to include dione (B5365651) functionalities, leading to the discovery of novel chemotypes with therapeutic potential. A notable achievement in this area is the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of δ-opioid receptor (DOR) selective agonists. nih.gov These compounds were identified through a high-throughput screening of a G-protein coupled receptor (GPCR)-focused chemical library. nih.gov The most potent agonist from this class demonstrated selectivity for the DOR over a panel of 167 other GPCRs and showed anti-allodynic efficacy in a mouse model of inflammatory pain. nih.gov This discovery presents a new chemotype that contrasts with previously tested delta opioid agonists and may serve as a foundation for developing new clinical candidates for pain and other neurological disorders. nih.gov

In a related area focusing on spiro-dione systems, 6,10-dioxaspiro[4.5]decane-7,9-dione has been synthesized and used as a precursor. mdpi.com The synthesis involves the reaction of malonic acid and acetic anhydride, followed by the addition of cyclopentanone. mdpi.com This intermediate is then reacted with substituted benzaldehydes to produce various benzylidene derivatives, the structures of which have been confirmed by single-crystal X-ray crystallography. mdpi.com

Table 3: Azaspiro[4.5]decane-dione Derivatives

Scaffold Key Features Biological Target Significance Reference
1,3,8-Triazaspiro[4.5]decane-2,4-dione Trizaza-spiro-dione core δ-Opioid Receptor (DOR) Novel agonist chemotype with anti-allodynic efficacy. nih.gov
6,10-Dioxaspiro[4.5]decane-7,9-dione Dioxa-spiro-dione core Synthetic Intermediate Precursor for benzylidene derivatives. mdpi.com

Applications of the Azaspiro 3.6 Decane Scaffold in Chemical Research and Compound Design

Principles of Scaffold Design for Building Chemical Libraries

The design of chemical libraries for high-throughput screening and drug discovery necessitates the selection of core scaffolds that provide access to diverse and biologically relevant chemical space. The azaspiro[3.6]decane framework offers distinct advantages in this regard, primarily stemming from its inherent structural properties.

Leveraging Spirocyclic Rigidity for Rational Compound Design

A fundamental principle in rational compound design is the strategic use of conformational constraints to enhance binding affinity and selectivity for a biological target. core.ac.ukresearchgate.net Spirocyclic systems, such as the azaspiro[3.6]decane scaffold, introduce a high degree of rigidity, which can pre-organize appended functional groups into well-defined spatial orientations. researchgate.net This conformational restriction reduces the entropic penalty upon binding to a receptor, a favorable thermodynamic contribution that can lead to improved potency. researchgate.net The spirocyclic nature of the azaspiro[3.6]decane core, featuring a four-membered azetidine (B1206935) ring fused to a seven-membered cycloheptane (B1346806) ring, dictates a precise three-dimensional arrangement of substituents, thereby facilitating the exploration of specific pharmacophore models.

The inherent three-dimensionality of spirocyclic scaffolds is a significant advantage over traditional flat, aromatic structures, allowing for a more comprehensive exploration of the chemical space around a biological target. core.ac.uknih.gov This is particularly crucial for interacting with the complex and often intricate binding sites of proteins.

Introducing Structural Diversity through Azaspiro[3.6]decane Motif Modification

While the rigidity of the azaspiro[3.6]decane scaffold is advantageous, its utility in chemical library design is further enhanced by the potential for introducing structural diversity. Modifications can be systematically introduced at various positions on both the azetidine and cycloheptane rings. The nitrogen atom of the azetidine ring provides a convenient handle for derivatization, allowing for the introduction of a wide array of substituents through standard synthetic methodologies.

Furthermore, the phenyl group at the 1-position and various positions on the cycloheptane ring can be functionalized to generate a library of analogs with diverse electronic and steric properties. This multi-point diversification strategy enables the creation of a comprehensive collection of compounds, each with a unique spatial arrangement of functional groups, thereby increasing the probability of identifying hits in biological screens. The synthesis of novel azaspiro[3.4]octanes as multifunctional modules for drug discovery highlights the potential for creating diverse libraries from such spirocyclic systems. nih.gov

Role of the Azaspiro[3.6]decane Scaffold in Investigating Structure-Property Relationships

The systematic study of how molecular structure influences chemical and biological properties is a central tenet of medicinal chemistry. The well-defined and rigid nature of the azaspiro[3.6]decane scaffold makes it an excellent platform for probing these structure-property relationships.

Design of Analogs for Systematic Substituent Effects Studies

By synthesizing a series of 1-Phenyl-2-azaspiro[3.6]decane analogs with systematically varied substituents on the phenyl ring or the cycloheptane moiety, researchers can meticulously investigate the impact of these changes on various properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic environment of the molecule, which in turn can affect its binding affinity to a target protein or its metabolic stability.

A study on substituted phenyl triazolinones of protoporphyrinogen (B1215707) oxidase inhibitors demonstrated that quantum chemical descriptors, influenced by substituents, were crucial for their biological activity. Similarly, the systematic variation of substituents on the azaspiro[3.6]decane scaffold would allow for the development of quantitative structure-activity relationships (QSAR), providing valuable insights for the rational design of more potent and selective compounds.

Compound Substituent (R) Observed/Predicted Property
This compoundHBaseline physicochemical and biological properties.
Analog A4-Cl (on Phenyl)Potential for altered electronic properties and halogen bonding interactions.
Analog B4-OCH3 (on Phenyl)Potential for altered solubility and hydrogen bonding capabilities.
Analog CCH3 (on Cycloheptane)Introduction of a new stereocenter, influencing conformational preference and steric interactions.

Stereochemical Influences on Molecular Recognition Processes

The spiro atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in their interaction with chiral biological macromolecules such as proteins and enzymes. This phenomenon, known as stereoselectivity, is a critical consideration in drug design, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Future Directions in Azaspiro[3.6]decane Chemistry: Paving the Way for Innovation

The unique three-dimensional architecture of the azaspiro[3.6]decane scaffold has positioned it as a compelling framework in contemporary chemical research. While foundational synthetic routes have been established, the horizon of azaspiro[3.6]decane chemistry is brimming with opportunities for innovation. This article explores the emerging research avenues that are poised to unlock the full potential of this intriguing class of molecules, with a specific focus on future synthetic strategies, computational design, automated synthesis, and applications in chemical biology.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-Phenyl-2-azaspiro[3.6]decane?

Methodological Answer:
The synthesis of this compound typically employs multi-component condensation reactions. For example, a three-component approach involving aromatic precursors (e.g., substituted benzenes), aldehydes (e.g., isobutyraldehyde), and nitriles can yield spirocyclic frameworks under controlled acidic or basic conditions . Key parameters include:

  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., HCl) to facilitate cyclization.
  • Temperature Control : Reactions often proceed at 80–120°C to balance yield and selectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.